molecular formula C12H19NO4 B2603363 Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate CAS No. 2060006-39-3

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate

Cat. No.: B2603363
CAS No.: 2060006-39-3
M. Wt: 241.287
InChI Key: BVBWAVPOJCTDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate: is a chemical compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes an azepane ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols .

Scientific Research Applications

Chemistry: Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of azepane-containing molecules on various biological systems. It serves as a model compound for understanding the interactions of azepane derivatives with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications. Azepane derivatives have shown promise in the development of drugs for treating neurological disorders and infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in drug development and biochemical research .

Properties

IUPAC Name

tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBWAVPOJCTDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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